Cas no 2228883-92-7 (1-[2-(3-Bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine)
1-[2-(3-Bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1906457
- 1-[2-(3-bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine
- 2228883-92-7
- 1-[2-(3-Bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine
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- Inchi: 1S/C11H15BrN2/c1-10(2,11(13)4-5-11)8-3-6-14-7-9(8)12/h3,6-7H,4-5,13H2,1-2H3
- InChI Key: FBJZFEOHYZOCMX-UHFFFAOYSA-N
- SMILES: BrC1C=NC=CC=1C(C)(C)C1(CC1)N
Computed Properties
- Exact Mass: 254.04186g/mol
- Monoisotopic Mass: 254.04186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 38.9Ų
1-[2-(3-Bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1906457-0.05g |
1-[2-(3-bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine |
2228883-92-7 | 0.05g |
$1224.0 | 2023-06-01 | ||
| Enamine | EN300-1906457-0.1g |
1-[2-(3-bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine |
2228883-92-7 | 0.1g |
$1283.0 | 2023-06-01 | ||
| Enamine | EN300-1906457-0.25g |
1-[2-(3-bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine |
2228883-92-7 | 0.25g |
$1341.0 | 2023-06-01 | ||
| Enamine | EN300-1906457-0.5g |
1-[2-(3-bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine |
2228883-92-7 | 0.5g |
$1399.0 | 2023-06-01 | ||
| Enamine | EN300-1906457-1.0g |
1-[2-(3-bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine |
2228883-92-7 | 1g |
$1458.0 | 2023-06-01 | ||
| Enamine | EN300-1906457-2.5g |
1-[2-(3-bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine |
2228883-92-7 | 2.5g |
$2856.0 | 2023-06-01 | ||
| Enamine | EN300-1906457-5.0g |
1-[2-(3-bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine |
2228883-92-7 | 5g |
$4226.0 | 2023-06-01 | ||
| Enamine | EN300-1906457-10.0g |
1-[2-(3-bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine |
2228883-92-7 | 10g |
$6266.0 | 2023-06-01 |
1-[2-(3-Bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-[2-(3-Bromopyridin-4-yl)propan-2-yl]cyclopropan-1-amine
Introduction to 1-[2-(3-Bromopyridin-4-yl)propan-2-yl)cyclopropan-1-amine (CAS No. 2228883-92-7)
1-[2-(3-Bromopyridin-4-yl)propan-2-yl)cyclopropan-1-amine is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2228883-92-7, belongs to a class of molecules that exhibit promising characteristics for further development in drug discovery and therapeutic applications.
The molecular structure of this compound features a cyclopropane ring fused with an amine group, which is further substituted with a 2-(3-bromopyridin-4-yl)propan-2-yl side chain. This arrangement creates a highly versatile scaffold that can interact with various biological targets, making it an attractive candidate for medicinal chemistry investigations. The presence of the bromopyridine moiety is particularly noteworthy, as bromopyridines are well-known for their role in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding.
In recent years, there has been a growing interest in the development of small-molecule inhibitors that target specific enzymes and pathways involved in diseases such as cancer, inflammation, and neurological disorders. The 1-[2-(3-bromopyridin-4-yl)propan-2-yl)cyclopropan-1-amine structure has been explored as a potential lead compound in several research studies, where its ability to interact with biological targets has been investigated using both computational modeling and experimental techniques.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of novel therapeutics. The cyclopropane ring, known for its strain energy and rigidity, can enhance binding affinity and selectivity when incorporated into drug-like molecules. Additionally, the amine group provides a site for further functionalization, allowing chemists to modify the compound's properties to optimize its pharmacological effects.
Recent studies have demonstrated the biological activity of related compounds that share structural features with 1-[2-(3-bromopyridin-4-yl)propan-2-yl)cyclopropan-1-amine. For instance, modifications of the bromopyridine moiety have been shown to influence binding interactions with protein targets, suggesting that this compound could be tailored to achieve specific therapeutic outcomes. Furthermore, the use of computational methods such as molecular docking and virtual screening has helped researchers identify promising derivatives of this molecule that may exhibit enhanced efficacy and reduced toxicity.
The synthesis of 1-[2-(3-bromopyridin-4-yl)propan-2-yl)cyclopropan-1-amine presents both challenges and opportunities for synthetic chemists. The construction of the cyclopropane ring requires careful control of reaction conditions to ensure high yield and purity. Additionally, the introduction of the 3-bromopyridinyl substituent necessitates precise functional group transformations to achieve the desired regioselectivity. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to produce complex molecules like this one in multi-step syntheses.
The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have investigated its interactions with various enzymes and receptors, including those involved in signal transduction pathways relevant to human diseases. Initial findings suggest that 1-[2-(3-bromopyridin-4-yl)propan-2-yl)cyclopropan-1-amine may exhibit inhibitory effects on certain enzymes, potentially leading to therapeutic benefits in conditions such as cancer and inflammatory diseases.
In conclusion, 1-[2-(3-bromopyridin-4-y l)propan -2 -y l)cyclo pro pan -1 -ami ne (CAS No. 2228883 -92 -7) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive molecule for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new insights into its pharmacological properties, this compound holds significant promise for future therapeutic applications.
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